2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused with a pyrimidine ring, along with cyclopropyl and fluoro-methoxyphenyl substituents, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application. These methods are advantageous due to their efficiency, minimal solvent use, and environmentally benign nature .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt, and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- [1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents and the combination of cyclopropyl and fluoro-methoxyphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H13FN4O |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
2-cyclopropyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H13FN4O/c1-21-10-4-5-11(12(16)8-10)13-6-7-17-15-18-14(9-2-3-9)19-20(13)15/h4-9H,2-3H2,1H3 |
InChI Key |
WBHPZTJIRJJUMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CC4)F |
Origin of Product |
United States |
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